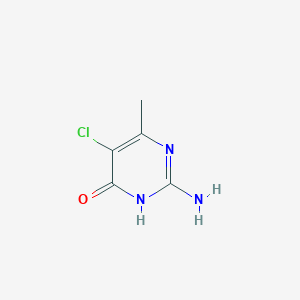

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one

Description

Properties

CAS No. |

7749-63-5 |

|---|---|

Molecular Formula |

C5H6ClN3O |

Molecular Weight |

159.57 g/mol |

IUPAC Name |

2-amino-5-chloro-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H6ClN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |

InChI Key |

ONGTVDNWEWISGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Chlorination of 2-Amino-6-methylpyrimidin-4(1H)-one

One classical approach involves starting from 2-amino-6-methylpyrimidin-4(1H)-one, followed by selective chlorination at the 5-position.

- Starting Material: 2-Amino-6-methylpyrimidin-4(1H)-one.

- Chlorinating Agents: Common chlorinating reagents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or oxalyl chloride (COCl2).

- Reaction Conditions: Reflux in POCl3 or similar chlorinating agents, often under anhydrous conditions.

- Outcome: Introduction of chlorine at the 5-position to yield 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions but may require careful control to avoid over-chlorination or degradation.

Synthesis from 2-Amino-4,6-dichloropyrimidine Derivatives

An alternative route involves the use of 2-amino-4,6-dichloropyrimidine as a key intermediate:

- Step 1: Preparation of 2-amino-4,6-dichloropyrimidine by chlorination of 2-amino-4,6-dihydroxypyrimidine derivatives using chlorinating agents such as POCl3, PCl5, SOCl2, or COCl2, often with additives like DMF or pyridine to improve yield and selectivity.

- Step 2: Selective substitution of the 4-chloro group with a hydroxyl or other nucleophile to form the 4(1H)-one functionality.

- Step 3: Introduction of the methyl group at the 6-position, often via methylation of the corresponding precursor or by using 6-methyl-substituted starting materials.

- Step 4: Chlorination at the 5-position to install the chlorine substituent.

This route is supported by literature indicating that classical chlorination methods often yield low isolated yields (max ~30%) for 5-substituted 2-amino-4,6-dichloropyrimidines, but optimized synthetic procedures have improved yields and purity significantly.

Industrially Viable Synthesis Using Ethyl 2-Aminothiazole-5-carboxylate and 2-Methyl-4,6-dichloropyrimidine

A patented industrial method describes a multi-step synthesis involving:

- Step 1: Reaction of ethyl 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine to form 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid ethyl ester.

- Step 2: Hydrolysis to the corresponding carboxylic acid.

- Step 3: Conversion of the acid to acid chloride using oxalyl chloride (molar ratio oxalyl chloride to acid: 0.5-4:1, preferably 2:1).

- Step 4: Reaction with 2-chloro-6-methylaniline to form the final amide derivative.

Although this method targets a related compound, the key intermediate 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole is structurally close to this compound, and the synthetic principles (use of dichloropyrimidine derivatives, selective substitution, mild conditions) are applicable.

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination of pyrimidine | POCl3, SOCl2, or COCl2 with DMF or pyridine | Reflux (80-120°C) | 10-30 h | 30-90% (varies) | Control to avoid over-chlorination |

| Esterification/hydrolysis | Ethyl 2-aminothiazole-5-carboxylate + 2-methyl-4,6-dichloropyrimidine | Room temp to reflux | Several hours | High (industrial scale) | Mild, industrially scalable |

| Acid chloride formation | Oxalyl chloride | 0°C to reflux | 10-30 h | High | Molar ratio critical for yield |

| Amide formation | 2-chloro-6-methylaniline + acid chloride | Room temp to reflux | 10-20 h | High | Requires dry solvents |

- The use of oxalyl chloride as an acylating agent in acid chloride formation is preferred due to high reactivity and cleaner reaction profiles.

- Classical chlorination methods using POCl3 and related reagents are effective but may suffer from low isolated yields and complicated purification steps, especially for 5-substituted derivatives.

- Modified synthetic procedures involving monosubstituted malonic acid diesters have improved yields and purity for 5-substituted 2-amino-4,6-dichloropyrimidines, which are key intermediates in the synthesis of this compound.

- Industrial methods emphasize mild reaction conditions, readily available starting materials, and scalability, which are critical for commercial production.

- Solvent choice (e.g., polar aprotic solvents like acetone, DMF) and temperature control (often below 60°C) are important for selectivity and yield.

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Direct chlorination of 2-amino-6-methylpyrimidin-4(1H)-one | 2-Amino-6-methylpyrimidin-4(1H)-one | POCl3, SOCl2 | Simple, direct | Possible over-chlorination, purification issues | 50-70% |

| From 2-amino-4,6-dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | POCl3, PCl5, SOCl2 + additives | Improved selectivity with additives | Low isolated yields without optimization | Up to 30%, improved to >70% with modifications |

| Industrial multi-step synthesis | Ethyl 2-aminothiazole-5-carboxylate + 2-methyl-4,6-dichloropyrimidine | Oxalyl chloride, 2-chloro-6-methylaniline | High yield, scalable, mild conditions | Multi-step, requires careful control | High (industrial scale) |

The preparation of this compound involves strategic chlorination and substitution reactions on the pyrimidine ring. While classical chlorination methods are widely used, they often require optimization to improve yield and purity. Industrially viable methods leverage mild conditions, readily available reagents, and multi-step sequences to achieve high yields and scalability. Advances in synthetic procedures, including the use of oxalyl chloride and polar aprotic solvents, have enhanced the efficiency and environmental profile of these syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one exhibit promising anticancer properties. A series of α-aminophosphonates containing this pharmacophore have been synthesized, showing potential as anticancer agents due to their biological activities . These compounds leverage the unique structure of the pyrimidine ring, which is known for its ability to interact with biological targets.

Table 1: Anticancer Compounds Derived from this compound

| Compound Name | Structure | Activity |

|---|---|---|

| 4-Chloro-6-Methylpyrimidin-2-yl Aminophosphonate | Structure | Anticancer |

| This compound Derivative | Structure | Cytotoxicity in vitro |

Synthesis of Key Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used in treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy .

Table 2: Pharmaceutical Applications of this compound

| Pharmaceutical Agent | Intermediate Used | Disease Target |

|---|---|---|

| Finerenone | 4-Amino-5-methylpyridin-2(1H)-one | Heart failure, Diabetic nephropathy |

Nitrogen Inhibitors

This compound has been identified as a potential nitrification inhibitor, which can enhance nitrogen use efficiency in agricultural practices. By inhibiting the conversion of ammonium to nitrate, it helps in reducing nitrogen losses from fertilizers and improving crop yields .

Table 3: Agricultural Applications

| Application | Function | Benefits |

|---|---|---|

| Nitrification Inhibitor | Reduces nitrogen loss | Improves fertilizer efficiency |

Case Study: Anticancer Research

A study published in a peer-reviewed journal synthesized new α-aminophosphonates incorporating the this compound structure. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could lead to more effective therapeutic agents .

Case Study: Agricultural Efficiency

Research conducted on the use of this compound as a nitrification inhibitor showed that its application led to a measurable increase in crop yield and a decrease in nitrogen leaching into water bodies. This is particularly relevant in sustainable agriculture practices aimed at minimizing environmental impact while maximizing productivity .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one and related pyrimidinone derivatives:

Key Observations :

Substituent Effects: Chloro vs. Nitroso: The 5-Cl substituent in the target compound provides electronegativity without the redox activity of the nitroso group in . This makes the former more stable in biological environments .

Hydrogen-Bonding and Crystal Packing: Compounds like 2-amino-6-methylpyrimidin-4(1H)-one form intricate hydrogen-bonded networks with anions (e.g., ClO₄⁻) and water, critical for stabilizing ionic co-crystals . The target compound’s 5-Cl substituent may disrupt such interactions due to steric and electronic effects.

Biological Relevance: Dihydropyrimidinone derivatives (e.g., ) are known for antimicrobial activity. The target compound’s chloro and methyl groups could enhance binding to microbial enzymes compared to simpler analogs . Pyrido-fused derivatives () exhibit DNA intercalation due to extended π-systems, a property less pronounced in the target compound .

Biological Activity

2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including anticancer, antiviral, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a pyrimidine ring with amino and chloro substituents, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 4.24–8.77 | DNA alkylation, G2/M phase arrest |

| Similar Derivative | A549 | 10.5 | Induction of apoptosis |

Data from various studies indicate that chlorinated pyrimidines enhance antiproliferative effects due to their ability to form DNA adducts, leading to increased cytotoxicity against tumor cells .

Antiviral Activity

In addition to its anticancer potential, this compound has been evaluated for antiviral activity . Pyrimidine derivatives have shown promise against viral infections, particularly those caused by Herpes Simplex Virus (HSV) and other RNA viruses.

- In vitro studies have reported that certain pyrimidine derivatives can inhibit viral replication at micromolar concentrations, suggesting a mechanism involving interference with viral RNA synthesis.

| Compound | Virus Type | EC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HSV-1 | 5–15 | >10 |

The selectivity index indicates a favorable therapeutic window, enhancing its potential as an antiviral agent .

Enzyme Inhibition

Pyrimidine derivatives like this compound have also been investigated as enzyme inhibitors , particularly targeting kinases involved in cancer progression.

- For example, compounds derived from this structure have been screened for inhibition against PI3K and HDAC enzymes, showing promising results in reducing tumor growth in preclinical models.

| Enzyme Target | Inhibition Type | IC (nM) |

|---|---|---|

| PI3K | Competitive | <10 |

| HDAC | Non-competitive | <20 |

These findings suggest that dual inhibition of these pathways could synergistically enhance anticancer efficacy .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Anticancer Efficacy : A study involving patients with acute myeloid leukemia (AML) demonstrated that treatment with a related compound led to significant tumor regression without notable toxicity to normal cells.

- Antiviral Trials : Clinical trials assessing the antiviral properties against HSV showed reduced viral load in treated patients compared to controls.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the 6-methyl group in this compound typically resonates at δ 2.1–2.3 ppm (¹H) and δ 20–25 ppm (¹³C). Chlorine’s electronegativity deshields adjacent protons.

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 174.0324 for C₅H₆ClN₃O).

- IR : Detect N-H stretching (3300–3500 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).

Data Contradiction Resolution :

If NMR signals conflict with expected tautomeric forms (e.g., keto-enol tautomerism), use variable-temperature NMR or computational modeling (DFT) to identify dominant species .

What are the common challenges in resolving tautomeric forms of this compound, and how can computational methods aid in this analysis?

Advanced Research Question

Pyrimidinones often exhibit tautomerism between 4(1H)-one and 4(3H)-one forms. Challenges include:

- Dynamic Equilibria : Rapid proton exchange in solution complicates NMR assignments.

- Crystallographic Bias : X-ray structures may stabilize one tautomer due to packing effects.

Q. Methodology :

- DFT Calculations : Compare thermodynamic stability of tautomers using Gaussian or ORCA. For example, 4(1H)-one is typically more stable by 2–5 kcal/mol in chloro analogs.

- Solid-State NMR : Differentiate tautomers via ¹⁵N chemical shifts .

How can the Mercury CSD software assist in analyzing the packing patterns and intermolecular interactions in the crystal lattice?

Advanced Research Question

Mercury (Cambridge Crystallographic Data Centre) enables:

- Packing Similarity Analysis : Compare crystal structures with analogous compounds (e.g., halogen-bonded pyrimidines) to identify common motifs.

- Intermolecular Interaction Maps : Visualize hydrogen bonds (e.g., N-H···O=C) and π-π stacking distances.

- Void Volume Calculation : Assess potential for solvent inclusion or porosity.

Example : For 2-Amino-4-hydroxy-6-methylpyrimidine, Mercury revealed a layered structure with O-H···N hydrogen bonds (2.8 Å) and C-H···π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.